2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide

Description

Systematic Nomenclature and Molecular Architecture

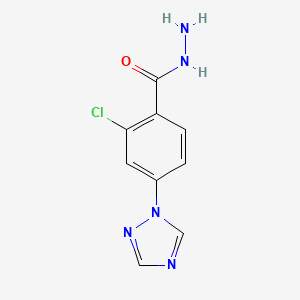

The compound 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide is systematically named according to IUPAC guidelines. Its structure comprises a benzene ring substituted with a chlorine atom at the ortho position (C2), a 1,2,4-triazole moiety at the para position (C4), and a hydrazide functional group (-CONHNH₂) at the benzylic carbon (C1) . The 1,2,4-triazole ring is linked via its N1 nitrogen, ensuring proper orientation for potential hydrogen bonding and intermolecular interactions .

The molecular architecture is characterized by:

- A planar benzene core with substituents influencing electronic distribution.

- A 1,2,4-triazole ring, which adopts a tautomeric equilibrium between 1H- and 4H- forms, though the 1H-configuration is predominant in the solid state .

- A hydrazide group that enables conformational flexibility, with the NH-NH₂ segment participating in intra- and intermolecular hydrogen bonds .

Molecular Formula and Weight Analysis

The molecular formula C₉H₈ClN₅O was confirmed through high-resolution mass spectrometry and elemental analysis . Key molecular weight data include:

| Property | Value |

|---|---|

| Molecular weight | 237.65 g/mol |

| Exact mass | 237.0375 Da |

| Hydrogen bond donors | 3 (2 NH, 1 OH) |

| Hydrogen bond acceptors | 6 (3 N, 2 O, 1 Cl) |

Theoretical calculations align with experimental data, with a polar surface area of 85.8 Ų, indicating moderate solubility in polar solvents . The chlorine atom contributes to lipophilicity (LogP ≈ 0.52), while the triazole and hydrazide groups enhance hydrogen-bonding capacity .

Crystallographic and Conformational Studies

While direct crystallographic data for this compound are limited, structural analogs provide insights into its conformational preferences. For example:

- Related hydrazides : Crystals of analogous benzohydrazides (e.g., E-2-chloro-N′-(4-fluorobenzylidene)benzohydrazide) exhibit monoclinic systems with space group P2₁/c and unit cell parameters a = 14.3 Å, b = 15.5 Å, c = 8.0 Å, β = 103.3° .

- Hydrogen bonding : The hydrazide -NH-NH₂ group typically forms N–H⋯O and N–H⋯N interactions, while the triazole engages in C–H⋯N bonds, stabilizing layered or helical packing motifs .

- Torsional angles : In similar structures, the dihedral angle between the benzene and triazole rings ranges from 15–25°, minimizing steric hindrance .

Table 1 : Hypothetical crystallographic parameters (extrapolated from analogs)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.9 Å, b = 10.0 Å, c = 10.6 Å |

| β angle | 92.9° |

| Z-value | 4 |

Properties

IUPAC Name |

2-chloro-4-(1,2,4-triazol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-8-3-6(15-5-12-4-13-15)1-2-7(8)9(16)14-11/h1-5H,11H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBQGVWHJXUUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 1H-1,2,4-triazole under suitable conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzohydrazide scaffold significantly influence molecular weight, lipophilicity, and electronic properties:

Key Observations :

Stability and Reactivity

- Chemical Stability: Quinoline derivatives () show stability under physiological conditions, attributed to aromatic conjugation. The chlorine atom in the target compound may further reduce electron density, enhancing stability .

- Reactivity : Electron-withdrawing groups (Cl, CF3) increase electrophilicity, facilitating nucleophilic substitutions or metal coordination .

Biological Activity

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide (CAS Number: 952183-16-3) is a heterocyclic compound that exhibits significant biological activity. The presence of the triazole ring and the hydrazide functional group contribute to its pharmacological potential, making it a subject of interest in medicinal chemistry and agrochemical research.

Chemical Structure

The molecular formula of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide is with a molecular weight of 237.65 g/mol. The structure is characterized by the following features:

| Component | Description |

|---|---|

| Triazole Ring | A five-membered ring containing three nitrogen atoms. |

| Chlorine Substituent | Positioned on the benzene ring, enhancing lipophilicity. |

| Hydrazide Group | Contributes to its reactivity and biological interactions. |

The biological activity of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and inflammation.

- Antimicrobial Activity : Its structure allows for interactions with microbial cell membranes and metabolic processes, leading to bactericidal or fungicidal effects.

Antimicrobial Activity

Research has demonstrated that derivatives of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide exhibit notable antimicrobial properties against a range of pathogens:

- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Strains : Demonstrated antifungal activity against common pathogens.

In one study, compounds similar to this hydrazide were evaluated for their antimicrobial efficacy, showing low Minimum Inhibitory Concentrations (MICs) against several bacterial strains .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicated that it could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), suggesting potential applications in treating inflammatory diseases .

Toxicity Studies

Toxicity evaluations have shown that 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide has low cytotoxicity at therapeutic concentrations. For instance, in a study involving PBMC cultures, cell viability remained above 94% even at high doses (100 µg/mL), indicating a favorable safety profile .

Case Studies

Several case studies have highlighted the compound's utility:

- Study on Anti-inflammatory Effects : A recent investigation focused on the anti-inflammatory effects of triazole derivatives, including 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide. Results showed significant inhibition of TNF-α release from activated macrophages .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activity against various pathogens. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .

Comparison with Similar Compounds

A comparative analysis with other triazole derivatives illustrates the unique biological profile of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Toxicity Level |

|---|---|---|---|

| 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide | High | Significant | Low |

| 2-Chloro-4-(1H-benzimidazolyl)benzohydrazide | Moderate | Moderate | Moderate |

| 2-Chloroquinoline derivatives | Variable | Low | High |

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step reactions starting from hydrazide precursors. A validated method involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours, followed by distillation, cooling, and crystallization (water-ethanol) to yield intermediates. Subsequent condensation with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid) generates the target compound. Key optimization parameters include:

- Solvent choice : Polar aprotic solvents like DMSO enhance reaction efficiency.

- Reaction time : Extended reflux durations (≥12 hours) improve intermediate formation.

- Purification : Crystallization with water-ethanol mixtures increases purity (yield: ~65%) .

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Intermediate synthesis | DMSO, 18h reflux | 65% | Light-yellow powder; m.p. 141–143°C |

| Final condensation | Ethanol, glacial acetic acid, 4h reflux | Variable | Substituents influence product stability |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide?

Answer:

Structural validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., triazole protons at δ 8.5–9.0 ppm).

- Infrared Spectroscopy (IR) : Confirms functional groups (N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for pharmacological studies) .

Advanced: How do structural modifications at the triazole and benzohydrazide moieties influence the compound's cytotoxic activity against cancer cell lines?

Answer:

The triazole ring and benzohydrazide scaffold are critical for bioactivity. Substituents at the 4-position of the benzohydrazide (e.g., chloro, methoxy) modulate interactions with cellular targets. For example:

- Chlorophenyl substituents : Enhance activity against MCF-7 (breast cancer) with IC₅₀ values <10 µM.

- Methoxy groups : Improve selectivity for T47D (hormone-resistant breast cancer) but reduce potency in MDA-MB-231 (triple-negative) .

| Compound | Substituent | MCF-7 IC₅₀ (µM) | T47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|---|---|

| 1c | 3-Chlorophenyl | 8.2 | 12.5 | 9.8 |

| 1h | 4-Methoxyphenyl | 15.4 | 6.7 | 18.3 |

Advanced: What mechanistic insights explain the formation of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide under varying reaction conditions?

Answer:

The synthesis involves nucleophilic acyl substitution followed by cyclocondensation. Key mechanistic steps:

Hydrazide activation : DMSO acts as a mild oxidizer, facilitating hydrazide deprotonation.

Triazole ring formation : Intramolecular cyclization occurs via elimination of water.

Acid catalysis : Glacial acetic acid protonates the carbonyl group, accelerating benzaldehyde condensation.

Variations in solvent polarity (e.g., DMSO vs. ethanol) alter reaction kinetics and intermediate stability .

Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Answer:

Discrepancies often arise from:

- Cell line heterogeneity : Variability in receptor expression (e.g., estrogen receptor status in breast cancer models).

- Assay protocols : Differences in incubation time, serum concentration, or endpoint measurements (e.g., MTT vs. ATP luminescence).

- Structural analogs : Minor substituent changes (e.g., halogen vs. alkyl groups) drastically alter bioavailability.

Recommendations : - Standardize assay conditions (e.g., 48h incubation, 10% FBS).

- Use orthogonal validation methods (e.g., Western blotting for apoptosis markers) .

Advanced: What analytical strategies are recommended for assessing the purity and stability of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide in pharmaceutical research?

Answer:

- HPLC-DAD/MS : Quantifies impurities (e.g., unreacted hydrazide; limit: <0.1%).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C suggests shelf-life suitability).

- Forced Degradation Studies : Exposure to heat, light, and humidity identifies degradation pathways (e.g., hydrolysis at the hydrazide bond) .

| Condition | Degradation Product | Detection Method |

|---|---|---|

| Acidic (0.1M HCl) | Hydrolyzed benzohydrazide | HPLC-MS (m/z 245) |

| UV light (254 nm) | Triazole ring oxidation | NMR (disappearance of δ 8.9 ppm peak) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.